One primary application of trans-Cinnamic-d7 acid in scientific research is as an isotope-labeled internal standard. Internal standards are compounds added to a sample before analysis in techniques like chromatography or mass spectrometry . These standards serve several purposes, including correcting for variations in instrument response and quantifying target analytes in the sample. The "d7" portion of the name trans-Cinnamic-d7 acid indicates that seven hydrogen atoms (H) in the molecule have been replaced with deuterium (D), a stable isotope of hydrogen with one extra neutron. This isotopic substitution creates a mass difference between the standard and the analyte, allowing them to be distinguished by the instrument.
By using a standard with similar chemical properties to the target analyte, like trans-Cinnamic acid in this case, scientists can account for factors that might affect the measurement throughout the analysis. The measured response of the internal standard is then used to normalize the response of the target analyte, leading to more accurate quantification .
Trans-Cinnamic-d7 acid can also be used in metabolic studies to trace the fate of cinnamic acid in biological systems. Cinnamic acid is a naturally occurring compound found in cinnamon and other plants . By feeding cells or organisms trans-Cinnamic-d7 acid and then analyzing their tissues or fluids using techniques like mass spectrometry, researchers can track the incorporation of the labeled cinnamic acid into metabolites or other biomolecules. This information helps elucidate the metabolic pathways involved in cinnamic acid breakdown or utilization.
The advantage of using the deuterated form lies in its ability to be distinguished from the naturally occurring, unlabeled cinnamic acid. This allows researchers to specifically monitor the fate of the labeled compound within the complex mixture of cellular metabolites.
While the aforementioned applications are the most established uses for trans-Cinnamic-d7 acid in research, its unique properties might hold promise for other scientific investigations. The specific properties and potential applications are still being explored, but some possibilities include:
trans-Cinnamic-d7 acid is a synthetic isotope-labeled derivative of trans-cinnamic acid. It differs from the natural form by the presence of seven deuterium atoms (²H) replacing specific hydrogen (¹H) atoms in the molecule []. Trans-cinnamic acid is a naturally occurring organic compound found in cinnamon and other plants []. The significance of trans-cinnamic-d7 acid lies in its application as an internal standard in scientific research, particularly in studies involving trans-cinnamic acid. Due to the presence of deuterium atoms, it exhibits a slightly different mass compared to the natural form, allowing researchers to distinguish between the analyte (trans-cinnamic acid) and potential interferences from the biological matrix or other components in a sample [].
The key feature of trans-cinnamic-d7 acid is its structure, which is identical to trans-cinnamic acid except for the seven deuterium substitutions. The molecule consists of a benzene ring (phenyl group) attached to an acrylic acid moiety (prop-2-enoic acid) through a double bond (C=C). The deuterium atoms are primarily located on the phenyl ring, specifically at positions 2, 3, 4, 5, and 6 []. This isotopic enrichment does not significantly alter the overall chemical structure or properties compared to the natural form.
Due to its role as an internal standard, specific reactions involving trans-cinnamic-d7 acid are not typically reported in scientific literature. However, the synthesis of trans-cinnamic acid can be used as a reference point. Common methods for trans-cinnamic acid synthesis include the Knoevenagel condensation between benzaldehyde and malonic acid, the Perkin reaction using cinnamaldehyde and acetic anhydride, or the Claisen-Schmidt condensation with benzaldehyde and acetaldehyde [].
There is limited data available on the specific physical and chemical properties of trans-cinnamic-d7 acid. Due to the minimal structural change caused by deuterium substitution, it is expected to have similar properties to trans-cinnamic acid. Trans-cinnamic acid has a melting point of 136 °C and a boiling point of 300 °C []. It is slightly soluble in water but well soluble in organic solvents like ethanol, acetone, and chloroform [].
Trans-cinnamic-d7 acid itself does not possess a specific mechanism of action. Its primary function is as an internal standard in research involving trans-cinnamic acid. During analysis techniques like chromatography or mass spectrometry, the presence of the deuterium atoms causes a slight shift in the mass spectrum peak compared to the unlabeled analyte (trans-cinnamic acid). This allows researchers to quantify the target compound (trans-cinnamic acid) by comparing its peak intensity with the known peak of the internal standard (trans-cinnamic-d7 acid) [].
trans-Cinnamic-d7 acid exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to inhibit the growth of pathogenic bacteria, such as Aeromonas sobria, with a minimal inhibitory concentration of 250 μg/ml. The compound disrupts essential metabolic pathways within bacteria, leading to their death or growth inhibition. Additionally, it plays a role in modulating cell signaling pathways and gene expression in plant cells, enhancing resistance to environmental stressors .
The synthesis of trans-cinnamic-d7 acid typically involves the deuteration of trans-cinnamic acid. A common method is the catalytic hydrogenation of trans-cinnamic acid in the presence of deuterium gas, effectively replacing hydrogen atoms with deuterium atoms. Industrial production follows similar principles but on a larger scale, utilizing specialized equipment to manage deuterium gas and ensure efficient conversion while maintaining product purity and yield .
trans-Cinnamic-d7 acid finds various applications in:
Research indicates that trans-cinnamic-d7 acid interacts with several enzymes and proteins involved in plant metabolism. Notably, it interacts with phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of phenolic compounds that are vital for plant defense mechanisms. The incorporation of deuterium may also influence the pharmacokinetic properties of drugs derived from this compound, affecting their metabolic profiles.
Several compounds share structural similarities with trans-cinnamic-d7 acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
trans-Cinnamic Acid | C9H8O2 | Non-deuterated form; widely used in flavoring |
Cinnamaldehyde | C9H8O | An aldehyde derivative; used as a flavoring agent |
Hydrocinnamic Acid | C9H10O2 | Saturated form; used in perfumes and flavorings |
p-Coumaric Acid | C9H8O3 | Hydroxycinnamic acid; involved in plant defense |
Uniqueness: The incorporation of deuterium in trans-cinnamic-d7 acid allows for distinct isotopic labeling useful in research settings, particularly in metabolic studies and tracer experiments. This feature differentiates it from its non-deuterated counterparts while retaining similar chemical reactivity and biological properties .
Irritant